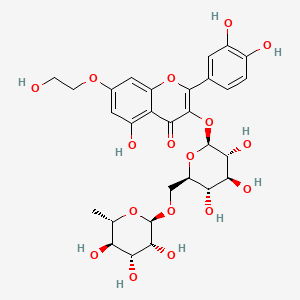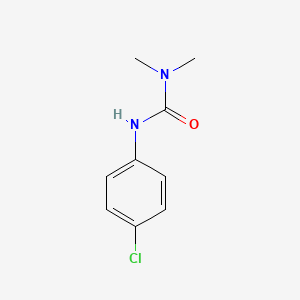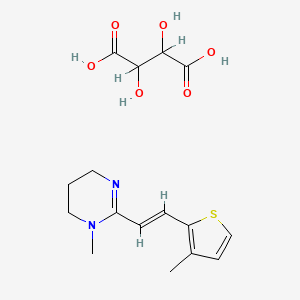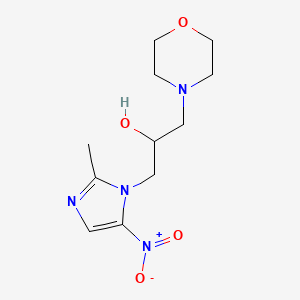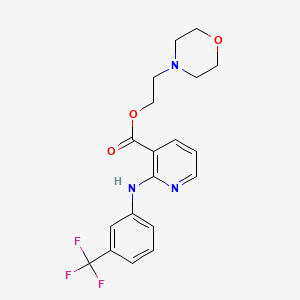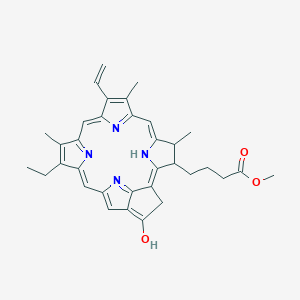
metil pirofeoforbida-a
Descripción general
Descripción
El pirofeoforbida a éster metílico es un derivado de la clorofila a, conocido por sus efectivas propiedades fotosensibilizadoras. Este compuesto se utiliza ampliamente en la terapia fotodinámica, una modalidad de tratamiento que utiliza compuestos activados por la luz para destruir las células cancerosas. El pirofeoforbida a éster metílico ha mostrado un potencial significativo en la inducción de la apoptosis y la inhibición del crecimiento tumoral .
Aplicaciones Científicas De Investigación
El pirofeoforbida a éster metílico tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del pirofeoforbida a éster metílico implica la activación del compuesto por la luz, lo que lleva a la generación de especies reactivas de oxígeno. Estas especies reactivas causan daño oxidativo a los componentes celulares, induciendo la apoptosis e inhibiendo el crecimiento tumoral. El compuesto se dirige a varias vías moleculares, incluida la activación de factores de transcripción y la inducción del estrés del retículo endoplásmico .
Compuestos similares:
Clorina e6: Otro derivado de la clorofila utilizado en la terapia fotodinámica.
Hematopoorfirina: Un derivado de porfirina con propiedades fotosensibilizadoras.
Verteporfina: Un derivado de benzoporfirina utilizado en la terapia fotodinámica.
Singularidad: El pirofeoforbida a éster metílico destaca por su alta eficacia fotodinámica, su focalización selectiva de las células cancerosas y sus mínimos efectos secundarios en comparación con otros fotosensibilizadores. Su estructura única permite una generación eficiente de especies reactivas de oxígeno, lo que lo convierte en un agente potente en la terapia fotodinámica .
Análisis Bioquímico
Biochemical Properties
Methyl Pyropheophorbide-a plays a significant role in biochemical reactions, particularly in the generation of reactive oxygen species (ROS) such as singlet oxygen . This process is crucial in PDT, where the photosensitizer absorbs light energy and transfers it to molecular oxygen, generating ROS that can induce cell death .
Cellular Effects
Methyl Pyropheophorbide-a has been shown to have potent effects on various types of cells. For instance, it has been found to induce photodynamic cell death in U937 and SK-HEP-1 cells . Moreover, it has been observed to block the cell cycle and inhibit cell migration and invasion .
Molecular Mechanism
The molecular mechanism of action of Methyl Pyropheophorbide-a involves its absorption of light energy, which leads to the generation of ROS . These ROS, particularly singlet oxygen, can cause damage to cellular structures, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Methyl Pyropheophorbide-a has been observed to show sustained release from Methyl Pyropheophorbide-a-loaded solid lipid nanoparticles (SLNs), improving its photostability . This suggests that the effects of this compound can change over time, with potential long-term effects on cellular function.
Transport and Distribution
Methyl Pyropheophorbide-a is encapsulated in SLNs to improve its solubility and enhance its transport and distribution within cells and tissues . This encapsulation also improves the compound’s photostability .
Subcellular Localization
Photosensitizers like Methyl Pyropheophorbide-a are typically localized in various cellular organelles depending on their chemical structure, aggregation state, and cell type .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del pirofeoforbida a éster metílico típicamente implica la extracción de la clorofila a de fuentes vegetales, seguida de una serie de reacciones químicas para modificar su estructura. Los pasos clave incluyen:
Extracción de clorofila a: La clorofila a se extrae del material vegetal utilizando solventes como acetona o etanol.
Desmetalación: El ion magnesio en la clorofila a se elimina utilizando condiciones ácidas para formar feofitina a.
Esterificación: La feofitina a se esterifica luego utilizando metanol y un catalizador para producir pirofeoforbida a éster metílico.
Métodos de producción industrial: En entornos industriales, la producción de pirofeoforbida a éster metílico implica procesos de extracción y purificación a gran escala. El uso de técnicas cromatográficas avanzadas garantiza la alta pureza y el rendimiento del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El pirofeoforbida a éster metílico experimenta diversas reacciones químicas, que incluyen:
Reactivos y condiciones comunes:
Oxidación: Las técnicas de luz, oxígeno y resonancia de espín electrónico se utilizan comúnmente.
Reducción: Se emplean agentes reductores como el borohidruro de sodio.
Sustitución: Se utilizan varios reactivos orgánicos y catalizadores en condiciones controladas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen diferentes derivados del pirofeoforbida a éster metílico, cada uno con propiedades fotofísicas y químicas únicas .
Comparación Con Compuestos Similares
Chlorin e6: Another chlorophyll derivative used in photodynamic therapy.
Hematoporphyrin: A porphyrin derivative with photosensitizing properties.
Verteporfin: A benzoporphyrin derivative used in photodynamic therapy.
Uniqueness: Pyropheophorbide a methyl ester stands out due to its high photodynamic efficacy, selective targeting of cancer cells, and minimal side effects compared to other photosensitizers. Its unique structure allows for efficient generation of reactive oxygen species, making it a potent agent in photodynamic therapy .
Propiedades
IUPAC Name |
methyl 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h8,13-15,18,22,37,39H,1,9-12H2,2-7H3/t18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOKGUTUPNUAGP-AVRDEDQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Methyl pyropheophorbide-a has a molecular formula of C34H36N4O3 and a molecular weight of 552.66 g/mol. []
ANone: Characterization of methyl pyropheophorbide-a and its derivatives commonly involves UV-Vis spectroscopy, IR spectroscopy, and 1H NMR spectroscopy. [, , , , , , , , , , , , ] Mass spectrometry and elemental analysis are also frequently utilized. [, , , , , , ]
ANone: Methyl pyropheophorbide-a is obtained from chlorophyll-a through a two-step process: removing the magnesium ion and the carboxymethyl group at the 132-position, followed by methylation with diazomethane. [] An alternative method involves refluxing chlorophyll-a in acetic acid to remove both the magnesium ion and the carboxymethyl group in a single step, followed by methylation. []
ANone: The most reactive sites for chemical modification include the C3-vinyl group, C132-carbonyl group, terminal C17-carbonmethoxyl group, and C20-meso-hydrogen. [] These sites can be modified through various reactions, including electrophilic addition, electrophilic substitution, nucleophilic addition, oxidation, reduction, and elimination. []
ANone: Yes, the vinyl group can be modified through various reactions. For example, it can be converted into an alkylcarbonyl group by a Grignard reaction followed by oxidation. [, ] It can also undergo electrophilic addition reactions, such as bromination with N-bromosuccinimide. []
ANone: The carbonyl group on the E-ring can be modified through oxidation and reduction reactions. [] Additionally, the five-membered exocyclic ring can be extended to a six-membered imide structure through allomerization and rearrangement reactions. [, , ]
ANone: Methyl pyropheophorbide-a and its derivatives are primarily investigated for their potential as photosensitizers in photodynamic therapy (PDT), particularly for cancer treatment. [, , , , , , , , , , , ]
ANone: Upon light activation, methyl pyropheophorbide-a generates reactive oxygen species (ROS), primarily singlet oxygen, which induce cell death in target tissues. [, , , ]
ANone: Several factors affect efficacy, including the photosensitizer's structure, its ability to generate singlet oxygen, cellular uptake, subcellular localization, and the presence of resistance mechanisms. [, , , , , ]
ANone: Modifications at different positions of the methyl pyropheophorbide-a structure can significantly impact its photophysical properties, such as absorption wavelength, singlet oxygen quantum yield, and lipophilicity. [, , , , , , , , ]
ANone: Incorporating electron-withdrawing groups, such as methylenemalononitrile, can shift the Qy absorption band of chlorin derivatives to longer wavelengths, potentially enhancing their effectiveness in treating deep-seated tumors. []
ANone: Yes, Density Functional Theory (DFT) calculations have been employed to predict the geometries and electronic structures of methyl pyropheophorbide-a derivatives, providing insights into their photophysical properties and interactions with water molecules. [, ]
ANone: DFT calculations have been used to study the interaction between Zn pyropheophorbide a and nicotine, demonstrating a "two-point binding" mechanism involving coordination of the nicotine N-pyridyl moiety to the zinc atom and ion pairing between the nicotine N-methyl pyrrolidine unit and the chlorin acid group. []
ANone: Various cancer cell lines, including human ovarian cancer cells (SKOV3, A2780) [, ], human cervical cancer cells (HeLa) [, ], and mouse sarcoma S-180 cells [, ], have been used to evaluate the in vitro PDT efficacy of methyl pyropheophorbide-a derivatives.
ANone: Yes, in vivo studies have been conducted using methyl pyropheophorbide-a derivatives in mouse models. For instance, the in vivo photosensitizing efficacy of alkyl ether analogs of pyropheophorbide-a was investigated in C3H mice implanted with RIF tumors. []
ANone: Yes, the transcription factor Nrf2 has been implicated in resistance to methyl pyropheophorbide-a-mediated PDT. [] Activation of Nrf2, possibly through the mitogen-activated protein kinase (MAPK) pathway, has been linked to cytoprotection against PDT-induced oxidative stress. []
ANone: Nrf2 promotes resistance by enhancing cellular defense mechanisms against oxidative stress, such as increasing antioxidant levels and promoting the efflux of the photosensitizer from cells through the Nrf2-HO-1 and Nrf2-ABCG2 signaling pathways, respectively. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





